LITHIUMPHOSPHATES

Lithium-ion battery Ni-rich NCM cathode coating Capacity retention

Solid-state battery developers encounter PEO electrolyte oxidative decomposition above 4.3 V, limiting high-voltage cathode compatibility. Lithium phosphate (Li₃PO₄) resolves this with a 5.2 V electrochemical stability window and improved Li⁺ transference number (T⁺ ≈ 0.33), enabling stable cycling with NMC811-class cathodes. - 5.2 V stability window supports cathodes operating above 4.3 V vs. Li/Li⁺ - Li|Li symmetric cell cycling exceeds 400 hours, confirming interfacial stability - ALD-deposited Li₃PO₄ coatings eliminate dendritic Li deposits vs. Al₂O₃ coatings - Sputtering target grade enables reproducible LiPON thin-film electrolyte fabrication - 3.5× capacity retention improvement on SiOx/C anodes after 100 high-rate cycles

Molecular Formula C33H57CoO6
Molecular Weight 0
CAS No. 13763-32-1
Cat. No. B1172007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLITHIUMPHOSPHATES
CAS13763-32-1
Molecular FormulaC33H57CoO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Phosphate (CAS 13763-32-1) for Battery, Catalyst, and Phosphor Applications — Procurement-Grade Technical Baseline


Lithium phosphate (Li₃PO₄, CAS 13763-32-1), also referred to as trilithium orthophosphate or phosphoric acid trilithium salt, is an inorganic white crystalline powder with the molecular formula Li₃PO₄ and a molar mass of 115.79 g/mol [1]. It crystallizes in an orthorhombic Pmn21 space group at low temperature (β-Li₃PO₄) and undergoes a polymorphic transition to γ-Li₃PO₄ upon heating above approximately 500 °C [1]. The compound exhibits a density of 2.54 g/cm³, a melting point of 837 °C (some authoritative sources report 1205 °C depending on polymorph and measurement method), and poor aqueous solubility of approximately 0.027 g/100 mL at 25 °C [1]. Li₃PO₄ is commercially available in multiple purity grades (technical, reagent, 99.99% metals basis) and form factors including powder, sputtering targets, and nanopowder . Its primary industrial and research significance spans three domains: as a protective coating material for high-nickel cathode materials in lithium-ion batteries, as a solid electrolyte or electrolyte filler in all-solid-state battery architectures, and as an isomerization catalyst for propylene oxide conversion to allyl alcohol [1].

Why Lithium Phosphate (CAS 13763-32-1) Cannot Be Replaced by Generic Lithium Salts or Alternative Phosphate Compounds


Lithium phosphate (Li₃PO₄) occupies a distinct functional niche that prevents straightforward substitution by other lithium salts (e.g., LiOH, Li₂CO₃, LiNO₃) or by alternative metal phosphate compounds. Unlike soluble lithium precursors, Li₃PO₄'s poor aqueous solubility (0.027 g/100 mL) and characteristic polymorphic behavior enable its use as a stable, non-hygroscopic solid that does not form hydrates — a critical distinction from sodium and potassium phosphate analogs which readily incorporate water of crystallization . In battery cathode engineering, Li₃PO₄ functions simultaneously as a lithium-ion-conductive protective coating and as a scavenger for residual lithium compounds on Ni-rich NCM surfaces; this dual function cannot be replicated by electronically insulating coatings such as Al₂O₃ or by lithium salts that lack the phosphate anion's structural compatibility with the cathode lattice [1]. In catalytic applications, the surface basicity and crystallographic form (β vs. γ polymorph) of Li₃PO₄ directly govern propylene oxide isomerization selectivity, meaning that even stoichiometric Li₃PO₄ versus basic Li₃PO₄ — let alone a different catalyst entirely — produces substantially different product distributions [2]. These compound-specific structural, chemical, and functional properties mean that procurement decisions based solely on lithium content or phosphate class membership will lead to performance failure in the targeted application.

Quantitative Evidence for Lithium Phosphate (CAS 13763-32-1) Differentiation Versus Closest Comparators


Li₃PO₄-Coated Ni-Rich NCM Cathode Delivers 82% Capacity Retention After 100 Cycles Versus 68.1% for Uncoated Pristine NCM

A direct head-to-head comparison demonstrated that coating Ni-rich LiNi₀.₉₁Co₀.₀₆Mn₀.₀₃O₂ (NCM) cathode material with 0.1 mol.% lithium phosphate (Li₃PO₄) significantly enhanced electrochemical stability. The Li₃PO₄-coated sample (LiP-0.1) exhibited a capacity retention of 82% after 100 cycles, whereas the uncoated pristine NCM retained only 68.1% under identical cycling conditions in the voltage range of 3.0–4.3 V [1]. Furthermore, the coated cathode delivered superior rate capability: discharge capacities of 161.9 mAh g⁻¹ at 3C, 144.3 mAh g⁻¹ at 4C, and 94.6 mAh g⁻¹ at 5C, compared to 129.3, 67.4, and 33.4 mAh g⁻¹ respectively for pristine NCM [1]. The Li₃PO₄ coating simultaneously consumed residual lithium compounds (LiOH and Li₂CO₃) on the cathode surface by converting them into the ionically conductive coating, thereby achieving a dual function of surface purification and protection [1][2]. Cyclic voltammetry confirmed suppression of the irreversible phase transition (H2→H3) in the coated sample [2].

Lithium-ion battery Ni-rich NCM cathode coating Capacity retention

Li₃PO₄ Rate Capability Enhancement: 5C Discharge Capacity of 94.6 mAh g⁻¹ Versus 33.4 mAh g⁻¹ for Uncoated NCM — a 183% Improvement

The same direct comparative study demonstrated that the rate capability enhancement provided by Li₃PO₄ coating becomes increasingly pronounced at higher C-rates. At 5C discharge, the 0.1 mol.% Li₃PO₄-coated NCM delivered 94.6 mAh g⁻¹, compared to only 33.4 mAh g⁻¹ for pristine NCM — a quantified difference of +61.2 mAh g⁻¹, corresponding to a 183% improvement [1]. At 4C, the coated cathode provided 144.3 mAh g⁻¹ versus 67.4 mAh g⁻¹ (a 114% improvement), and at 3C, 161.9 mAh g⁻¹ versus 129.3 mAh g⁻¹ (a 25% improvement) [1]. This trend indicates that the Li₃PO₄ coating mitigates the polarization that otherwise severely limits rate performance in uncoated Ni-rich cathodes [1][2]. The coating acts as an artificial solid-electrolyte interphase layer that facilitates uniform Li⁺ flux while suppressing side reactions at the cathode-electrolyte interface [2].

Rate capability Ni-rich NCM Cathode coating

Li₃PO₄ Thin-Film Solid Electrolyte Exhibits Ionic Conductivity of 4.0×10⁻⁷ S cm⁻¹ at 25°C with Electrochemical Stability up to 4.7 V vs. Li/Li⁺

Pulsed laser deposition (PLD)-fabricated Li₃PO₄ thin films were characterized as single lithium-ion conductors with an ionic conductivity of 4.0×10⁻⁷ S cm⁻¹ at 25 °C and an activation energy of 0.58 eV [1]. The film demonstrated electrochemical stability over a wide potential window of 0 to 4.7 V versus Li/Li⁺ [1][2]. For comparison, liquid electrolytes used in conventional Li-ion batteries exhibit ionic conductivities around 10⁻³ S cm⁻¹, approximately four orders of magnitude higher [3]. However, the value proposition of Li₃PO₄ lies in its combination of wide electrochemical stability, negligible electronic conductivity (~2.2×10⁻¹² S cm⁻¹), and process compatibility for thin-film microbattery fabrication — properties not simultaneously offered by liquid electrolytes [2]. Notably, Li₃PO₄ can serve as a precursor to lithium phosphorus oxynitride (LiPON), the industry-standard solid electrolyte for thin-film microbatteries, which achieves ionic conductivities of 1.4–6.7×10⁻⁶ S cm⁻¹ when sputtered in nitrogen [2]. When incorporated as a filler (20 wt%) into PEO-LiTFSI composite polymer electrolytes, Li₃PO₄ raises the ionic conductivity to 1.89×10⁻⁴ S cm⁻¹ at 80 °C with a Li⁺ transference number of 0.33, extending electrochemical stability to 5.2 V and enabling stable cycling in Li/NMC811 cells with 95% coulombic efficiency [4].

Solid electrolyte Thin-film battery Ionic conductivity

Basic Lithium Phosphate Catalyst Achieves ~90.7% Propylene Oxide Conversion and 89.8% Allyl Alcohol Selectivity, Outperforming Stoichiometric Li₃PO₄

A direct comparative evaluation of basic versus stoichiometric lithium phosphate catalysts for the gas-phase isomerization of propylene oxide (PO) to allyl alcohol (AA) demonstrated that basic lithium phosphate (prepared with excess LiOH, surface pH ~12) consistently yields higher PO conversion and superior AA selectivity than stoichiometric Li₃PO₄ [1]. In independent confirmatory studies, fresh basic Li₃PO₄ catalyst achieved a PO conversion of approximately 90.7% with an allyl alcohol selectivity of 89.8% at 280 °C [2]. After deactivation by carbon deposition (54 h on stream), the catalyst could be regenerated by calcination at 350 °C for 40–50 min, recovering its original activity (90.7% conversion, 89.8% selectivity) [2]. Among three hollow-structure Li₃PO₄ variants — N-Li₃PO₄ (Na₃PO₄ added), L-Li₃PO₄ (LiOH added to Na₃PO₄), and S-Li₃PO₄ (simultaneous addition) — the L-Li₃PO₄ catalyst exhibited the highest conversion and selectivity for the reaction [3]. The catalytic superiority correlates with higher BET surface area and greater surface basicity of the β-Li₃PO₄ polymorph compared to the γ-form . The US Patent 6,803,491 further discloses that boron- and sodium-containing lithium phosphate catalysts show 20–30% increased activity over conventional lithium phosphate in alkylene oxide isomerization [4].

Propylene oxide isomerization Allyl alcohol Heterogeneous catalysis

Cu-Doped Li₃PO₄ Phosphor Matches Commercial Al₂O₃:C OSL Sensitivity with Faster Decay for Real-Time Radiation Dosimetry

In a direct comparison with the commercial dosimetry standard α-Al₂O₃:C (Landauer Inc.), Cu⁺-doped Li₃PO₄ phosphors synthesized by co-precipitation demonstrated optically stimulated luminescence (OSL) sensitivity comparable to that of Al₂O₃:C [1]. Critically, the blue-stimulated luminescence (BSL) decay of Li₃PO₄:Cu was significantly faster than that of Al₂O₃:C, while the green-stimulated luminescence (GSL) decay was comparable [1]. Phosphors combining fast decay, good sensitivity, and intense fading are specifically suited for real-time radiation dosimetry using fiber-optic-based OSL reader systems [1]. In a separate study, Tb³⁺-doped Li₃PO₄ phosphor prepared by a low-cost solid-state diffusion method exhibited an OSL sensitivity of 50% of that of α-Al₂O₃:C, with photoionization cross-sections of 0.44×10⁻¹⁷, 3.09×10⁻¹⁷, and 23×10⁻¹⁷ cm² across three decay components, and a minimum detectable dose (MDD) of 67.42 μGy with signal fading of approximately 27% over 4200 minutes before stabilization [2]. The phosphor also displayed characteristic Tb³⁺ photoluminescence emission at 544 nm (⁵D₄→⁷F₅ transition) [2].

Optically stimulated luminescence Radiation dosimetry Phosphor materials

High-Value Application Scenarios for Lithium Phosphate (CAS 13763-32-1) Based on Verified Performance Differentiation


Li₃PO₄ Surface Coating for Ni-Rich NCM Cathodes in High-Energy-Density and Fast-Charging Li-Ion Batteries

Lithium phosphate is applied as a 0.1 mol.% surface coating on Ni-rich LiNiₓCoᵧMnₓO₂ (x ≥ 0.8) cathode materials to simultaneously consume residual surface lithium species (LiOH, Li₂CO₃) and form an ionically conductive protective layer. This application is directly supported by the 82% vs. 68.1% capacity retention advantage after 100 cycles and the 183% improvement in 5C discharge capacity (94.6 vs. 33.4 mAh g⁻¹) demonstrated in direct head-to-head comparisons [1]. The coating process leverages existing residual lithium compounds on the cathode particle surface as reactants, minimizing additional processing cost. This scenario is most relevant for EV-grade cathode manufacturing where cycle life and fast-charging capability are procurement-critical specifications [1][2].

Li₃PO₄ as Sputtering Target Precursor for LiPON Solid Electrolyte Deposition in Thin-Film Microbatteries

Li₃PO₄ sputtering targets are the industry-standard precursor for depositing lithium phosphorus oxynitride (LiPON) solid electrolyte films via reactive RF magnetron sputtering in nitrogen atmosphere. The resulting LiPON films exhibit ionic conductivities in the range of 1.4–6.7×10⁻⁶ S cm⁻¹ with an electrochemical stability window of 0–5 V vs. Li/Li⁺, enabling stable operation of all-solid-state thin-film batteries (Li/LiPON/LiCoO₂) over extended cycling [1][2]. The ultralow electronic conductivity of Li₃PO₄-derived films (~2.2×10⁻¹² S cm⁻¹) ensures negligible self-discharge. This application scenario is critical for medical implant power sources, IoT sensors, and microelectronic devices requiring integrated energy storage [2].

Basic Lithium Phosphate as Regenerable Heterogeneous Catalyst for Industrial Propylene Oxide Isomerization to Allyl Alcohol

Basic lithium phosphate (prepared with excess LiOH, surface pH ≈12, calcined at 320 °C to retain the high-surface-area β-polymorph) is employed as a heterogeneous catalyst for the gas-phase isomerization of propylene oxide to allyl alcohol at 280–320 °C. The catalyst delivers approximately 90.7% PO conversion with 89.8% allyl alcohol selectivity and can be fully regenerated after carbon-deposition-induced deactivation by calcination at 350 °C for 40–50 minutes, recovering fresh-catalyst performance [1][2]. This scenario is directly relevant to chemical manufacturers producing allyl alcohol as an intermediate for 1,4-butanediol, styrene-allyl alcohol copolymers, and hydroxyl acrylic resins, where catalyst lifetime and regenerability are key procurement metrics [1][3].

Cu- or Tb-Doped Li₃PO₄ Phosphors for Optically Stimulated Luminescence (OSL) Radiation Dosimetry

Rare-earth- or transition-metal-doped Li₃PO₄ phosphors are synthesized via solid-state diffusion or co-precipitation for use as OSL radiation dosimetry materials. Cu⁺-doped Li₃PO₄ provides OSL sensitivity comparable to the commercial Al₂O₃:C standard but with faster blue-stimulated luminescence decay, enabling real-time dosimetry in fiber-optic OSL reader configurations [1]. Tb³⁺-doped Li₃PO₄ offers a lower-cost synthesis route (solid-state diffusion, no controlled atmosphere required) with OSL sensitivity at 50% of Al₂O₃:C, a minimum detectable dose of 67.42 μGy, and a linear dose response, making it suitable for personnel and environmental radiation monitoring where extreme sensitivity is not required but cost-effectiveness is prioritized [2]. This scenario is relevant for health physics, nuclear facility monitoring, and radiological emergency response procurement.

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